molecular formula C12H17N3O4 B13411991 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide

1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide

Cat. No.: B13411991
M. Wt: 267.28 g/mol
InChI Key: JEDQIVOANUZTDG-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoxaline core. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions can be done using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.

    N-Substitution:

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: Quinoxaline-2,3-dione derivatives.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Halogenated quinoxaline derivatives.

Scientific Research Applications

1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups and quinoxaline core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the hydroxyl and hydroxyethyl groups.

    1,4-Dihydroxyquinoxaline: Similar structure but without the hydroxyethyl and methyl groups.

    N-(2-Hydroxyethyl)quinoxaline: Lacks the hydroxyl groups at positions 1 and 4.

Uniqueness

1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is unique due to the combination of hydroxyl, hydroxyethyl, and methyl groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide

InChI

InChI=1S/C12H17N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,8,11,16,18-19H,6-7H2,1H3,(H,13,17)

InChI Key

JEDQIVOANUZTDG-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C2=CC=CC=C2N1O)O)C(=O)NCCO

Origin of Product

United States

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